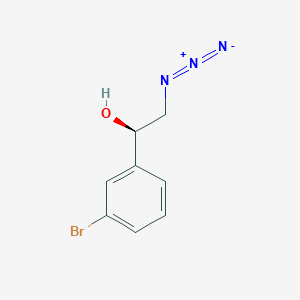

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

説明

特性

IUPAC Name |

(1R)-2-azido-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPQHFRJCZVWHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to (R)-2-azido-1-(3-bromophenyl)ethanol: Properties, Synthesis, and Applications

This technical guide provides an in-depth analysis of (R)-2-azido-1-(3-bromophenyl)ethanol, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. We will delve into its fundamental molecular properties, explore robust synthetic methodologies, and discuss its applications, particularly in the construction of complex nitrogen-containing molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular characteristics. (R)-2-azido-1-(3-bromophenyl)ethanol is a specific stereoisomer, and while its chirality is key to its utility, its fundamental molecular formula and weight are identical to its racemic and (S)-enantiomeric counterparts.

| Property | Value | Source |

| Chemical Formula | C₈H₈BrN₃O | PubChem[1] |

| Molecular Weight | 242.07 g/mol | PubChem[1] |

| IUPAC Name | (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol | N/A |

The presence of a bromine atom, an azide group, a hydroxyl group, and a chiral center on a compact scaffold makes this molecule a highly functionalized and versatile intermediate.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-2-azido-1-(3-bromophenyl)ethanol is a critical step in its application. The primary challenge lies in establishing the desired stereochemistry at the carbinol center. A common and effective strategy involves the asymmetric reduction of a corresponding ketone precursor, 2-azido-1-(3-bromophenyl)ethanone.

Synthetic Workflow: Asymmetric Ketone Reduction

The following workflow outlines a well-established method for the synthesis of (R)-2-azido-1-(3-bromophenyl)ethanol. The causality behind the choice of reagents is crucial for achieving high enantioselectivity and yield.

Caption: Synthetic workflow for (R)-2-azido-1-(3-bromophenyl)ethanol.

Experimental Protocol: Asymmetric Reduction

Materials:

-

2-azido-1-(3-bromophenyl)ethanone

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃-DMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-2-methyl-CBS-oxazaborolidine solution. The flask is cooled to 0 °C in an ice bath.

-

Borane Addition: Borane-dimethyl sulfide complex is added dropwise to the CBS solution under a nitrogen atmosphere. The mixture is stirred for 15 minutes at 0 °C.

-

Substrate Addition: A solution of 2-azido-1-(3-bromophenyl)ethanone in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is warmed to room temperature and partitioned between ethyl acetate and saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure (R)-2-azido-1-(3-bromophenyl)ethanol.

Expertise & Experience Insight: The choice of the (R)-CBS catalyst is critical for directing the hydride attack to the Re face of the prochiral ketone, leading to the desired (R)-alcohol. The pre-complexation of the CBS catalyst with borane is essential for the formation of the active catalytic species.

Applications in Organic Synthesis

(R)-2-azido-1-(3-bromophenyl)ethanol is a valuable intermediate due to the orthogonal reactivity of its functional groups.

-

Azide Group: This group is a versatile precursor for various nitrogen-containing functionalities. It can be readily reduced to a primary amine, which can then be further functionalized. Additionally, it can participate in [3+2] cycloaddition reactions (click chemistry) to form triazoles.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, used as a nucleophile in ether or ester formation, or serve as a directing group in subsequent reactions.

-

Bromophenyl Group: The bromine atom provides a handle for cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents on the aromatic ring.

-

Chiral Center: The defined stereochemistry is crucial for the synthesis of enantiomerically pure target molecules, particularly in the context of pharmaceuticals where stereoisomers can have vastly different biological activities.

Logical Relationship of Functional Group Transformations

Sources

Differentiating the Enantiomers of 2-azido-1-(3-bromophenyl)ethan-1-ol: A Guide to Stereochemistry, Synthesis, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the control and understanding of molecular stereochemistry are not merely academic exercises but critical determinants of biological activity, safety, and efficacy.[1][2] The β-azido alcohol, 2-azido-1-(3-bromophenyl)ethan-1-ol, serves as a quintessential example of a chiral building block whose utility is intrinsically tied to its absolute configuration. This technical guide provides an in-depth exploration of its two enantiomeric forms, (1R)- and (1S)-2-azido-1-(3-bromophenyl)ethan-1-ol. We will dissect the foundational principles of their stereochemistry, outline synthetic and resolution strategies, detail robust analytical methods for their differentiation, and discuss the profound implications of their chirality in pharmacological contexts. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this and similar chiral synthons.

Foundational Stereochemistry: Defining (R) and (S) Configurations

The core difference between the (1R) and (1S) forms of 2-azido-1-(3-bromophenyl)ethan-1-ol lies in the three-dimensional arrangement of substituent groups around a single stereogenic center. A molecule with a non-superimposable mirror image is termed chiral.[3]

1.1. The Chiral Center The chirality of this molecule originates at the first carbon atom (C1) of the ethan-1-ol backbone, which is bonded to four distinct substituents:

-

A hydroxyl group (-OH)

-

An azidomethyl group (-CH₂N₃)

-

A 3-bromophenyl group (-C₆H₄Br)

-

A hydrogen atom (-H)

1.2. Cahn-Ingold-Prelog (CIP) Priority Assignment To assign the absolute configuration as either Rectus (R, right) or Sinister (S, left), we employ the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.[3]

-

-OH (Oxygen, Z=8) - Priority 1

-

-C₆H₄Br (Carbon attached to other carbons of the phenyl ring) - Priority 2

-

-CH₂N₃ (Carbon attached to a nitrogen, Z=7) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

The spatial orientation of these groups determines the configuration. When viewing the molecule with the lowest priority group (H) pointing away, the sequence from priority 1 to 2 to 3 traces a path. A clockwise path denotes the (R) configuration, while a counter-clockwise path indicates the (S) configuration.[4]

Sources

Stability of chiralβ\betaβ-azido alcohols in storage

Stability of Chiral -Azido Alcohols in Storage: A Technical Guide

Executive Summary & Chemical Context

Chiral

While valuable, their storage presents a dual challenge: Safety (energetic decomposition of the azide moiety) and Chemical Integrity (racemization or cyclization). This guide synthesizes thermodynamic data and kinetic stability profiles to establish a self-validating storage protocol.

Mechanisms of Instability

Understanding why these compounds degrade is prerequisite to preventing it. The three primary vectors of instability are thermal/photochemical decomposition, intramolecular cyclization, and catalytic racemization.

Thermal and Photochemical Decomposition

The azide group (

-

Photolysis: Exposure to UV/visible light promotes the azide to an excited singlet state, which decays to a singlet nitrene. In

-azido alcohols, this nitrene can insert into the adjacent C-H or O-H bonds, leading to irreversible decomposition into imines or ketones. -

Thermolysis: While alkyl azides are generally stable up to

C, the presence of the hydroxyl group can lower the decomposition onset temperature due to hydrogen bonding effects or facilitation of elimination pathways.

Intramolecular Cyclization Risks

Unlike simple alkyl azides,

-

Acid-Catalyzed: In the presence of trace acids, the hydroxyl group can be protonated, making it a leaving group. The azide nitrogen can attack the

-carbon, displacing water to form an aziridinium ion (highly unstable/reactive). -

Base-Catalyzed: Conversely, strong bases can deprotonate the hydroxyl, potentially leading to epoxide formation (displacing the azide) or retro-ring opening if the compound was derived from an epoxide.

Stereochemical Stability (Racemization)

Chiral

-

Redox Catalysts: Ruthenium or Iridium catalysts (used in Dynamic Kinetic Resolution) can reversible dehydrogenate the alcohol to a ketone, destroying the chiral center.

-

Retro-Aldol/Retro-Henry: If the azido alcohol structure permits (e.g., adjacent electron-withdrawing groups), retro-reaction pathways can scramble stereochemistry.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for a generic chiral

Figure 1: Primary degradation pathways including photolytic nitrogen extrusion and acid-catalyzed dehydration/cyclization.

Safety Assessment & The "Rule of Six"

Before storage, every azido alcohol must undergo a safety calculation. Azides are energetic materials; their explosivity correlates with the density of the azide groups relative to the carbon framework.

The C/N Ratio Rule

Calculate the Carbon-to-Nitrogen ratio (

-

Ratio < 1: DO NOT ISOLATE. Synthesize in situ only. Extremely hazardous.

-

Ratio 1 - 3: Isolate with extreme caution. Store only as a dilute solution (< 1 M).

-

Ratio

3: Generally safe to isolate and store neat, provided the "Rule of Six" (6 carbons per energetic group) is met.[2]

Incompatibility Matrix

| Reagent/Material | Hazard Interaction | Consequence |

| Dichloromethane (DCM) | Reacts with azides over time | Formation of Diazidomethane (highly explosive). |

| Acids (HCl, H2SO4) | Protonation of azide | Formation of Hydrazoic Acid ( |

| Metals (Cu, Pb, Hg) | Redox reaction | Formation of Metal Azides (shock-sensitive primary explosives). |

| Ground Glass Joints | Friction | Detonation of crystallized azide in joints. |

Validated Storage Protocols

To ensure stability and safety, follow this hierarchical decision tree.

Storage Protocol Decision Tree

Figure 2: Decision logic for physical state and containment based on elemental composition.

Step-by-Step Storage Workflow

-

Purification: Ensure the compound is free of acid traces (from silica gel chromatography) and halogenated solvents.

-

Validation: Run a

NMR.[3] If DCM peak (5.30 ppm) is present, codistill with toluene or ethyl acetate to remove it.

-

-

Container Selection: Use Amber vials to block UV light.

-

Cap Selection: Use Teflon-lined or Polypropylene caps. Never use metal caps or ground glass stoppers (friction hazard).

-

-

Environment: Store at -20°C (standard freezer) or 4°C (refrigerator) depending on the C/N ratio.

-

Note: Low temperature inhibits thermal decomposition and slows any potential racemization.

-

-

Labeling: Clearly mark as "AZIDE - ENERGETIC" and include the date of storage.

Quality Control & Self-Validation

A protocol is only trustworthy if it includes verification steps.

Purity Check (NMR)

-

Frequency: Re-validate every 6 months.

-

Marker: Look for the disappearance of the

-proton signal (adjacent to azide) or the appearance of imine signals (decomposition products).

Enantiomeric Excess (Chiral HPLC)

-

Method: Chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

-

Solvent: Hexane/Isopropanol mixtures are standard.

-

Validation: If ee% drops, it indicates catalytic contamination (metal traces) or thermal instability.

Safety Scan (DSC)

-

Requirement: Before scaling up storage (>5g), run a Differential Scanning Calorimetry (DSC) scan.

-

Limit: Ensure the storage temperature is at least 50°C below the onset of exotherm decomposition (

).

References

-

Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols. Chemical Review and Letters. [Link]

-

Safe Handling of Azides. University of Pittsburgh Safety Manual. [Link]

-

Dynamic Kinetic Resolution of β-Azido Alcohols. Organic Chemistry Portal. [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

-

Mn-Catalyzed Highly Efficient Aerobic Oxidative Hydroxyazidation of Olefins. Journal of the American Chemical Society. [Link]

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol PubChem CID and safety data

An In-depth Technical Guide to (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol: Synthesis, Safety, and Applications in Drug Discovery

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Data for 2-azido-1-(3-bromophenyl)ethanol

| Property | Value | Source |

| PubChem CID | 22145031 (for 2-azido-2-(3-bromophenyl)ethanol) | [1] |

| Molecular Formula | C8H8BrN3O | [1] |

| Molecular Weight | 242.07 g/mol | [1] |

| IUPAC Name | 2-azido-1-(3-bromophenyl)ethanol | |

| Canonical SMILES | C1=CC(=CC=C1C(C=N=[N+]=[N-])O)Br | |

| InChI Key | INTSRMKJVXSTMC-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol is not available. The safety information presented here is extrapolated from data for structurally related compounds containing bromo-phenyl and azido functional groups.[2][3][4][5] Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Pictograms (Inferred):

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell.[2][3][4]

-

Storage: P403+P233, P405. Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

-

Disposal: P501. Dispose of contents/container to an approved waste disposal plant.[2][5]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][6]

-

Use personal protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][6]

Scientific and Technical Insights

Introduction

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol is a valuable chiral building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of three key functional groups—a stereocenter, an azide, and a bromophenyl ring—makes it a versatile precursor for the synthesis of a wide range of complex molecules. The azide group serves as a precursor to amines or can participate in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. The bromophenyl moiety allows for further functionalization through cross-coupling reactions.

Synthesis and Mechanism

The synthesis of 1,2-azido alcohols is commonly achieved through the regioselective ring-opening of epoxides with an azide source.[7] A plausible synthetic route to (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol involves the enantioselective epoxidation of 3-bromostyrene, followed by the ring-opening of the resulting epoxide.

Workflow for the Synthesis of (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Sources

- 1. 2-Azido-2-(3-bromo-phenyl)-ethanol | C8H8BrN3O | CID 22145031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.ca [fishersci.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Applications of Brominated Phenyl Azido Alcohols in Drug Discovery

Abstract

In the intricate landscape of modern drug discovery, the precise identification of molecular targets and the elucidation of drug-target interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool to covalently capture these interactions. This guide delves into the synthesis, unique properties, and strategic applications of a specialized class of photoaffinity probes: brominated phenyl azido alcohols. We will explore the synergistic roles of the phenyl azide photoreactive group, the bromine substituent, and the alcohol functionality in designing sophisticated probes for target identification and validation. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including synthetic strategies, detailed experimental protocols, and data interpretation guidelines, to effectively leverage these powerful molecules in their research endeavors.

Introduction: The Quest for Precision in Target Identification

Phenotypic screening has revolutionized drug discovery by enabling the identification of small molecules that elicit a desired physiological response in a cellular or organismal context. However, a significant bottleneck remains: the deconvolution of the molecular target(s) responsible for the observed phenotype.[1] Photoaffinity labeling (PAL) offers a robust solution to this challenge by converting a non-covalent drug-target interaction into a stable, covalent bond upon photoactivation.[2] This allows for the subsequent isolation and identification of the target protein, often by mass spectrometry.[3]

A typical photoaffinity probe consists of three key components: a pharmacophore that mimics the drug molecule, a photoreactive group that forms a covalent bond upon irradiation, and a reporter tag (or a handle for its attachment) for detection and enrichment.[4] Among the various photoreactive moieties, aryl azides are frequently employed due to their relatively small size and ease of synthesis.[2] This guide focuses on a specific and highly functionalized subset of aryl azide probes: brominated phenyl azido alcohols . We will dissect the rationale behind this specific combination of chemical features and illustrate their utility in advancing drug discovery programs.

The Triad of Functionality: Rationale for Brominated Phenyl Azido Alcohols

The unique architecture of a brominated phenyl azido alcohol offers a confluence of properties that can be strategically exploited in the design of superior photoaffinity probes.

-

The Phenyl Azide Core: The cornerstone of the probe is the phenyl azide group. Upon irradiation with UV light (typically around 300-350 nm), it releases dinitrogen gas to form a highly reactive nitrene intermediate.[1] This nitrene can then insert into C-H or N-H bonds in close proximity, creating a covalent crosslink with the target protein.[5] While effective, simple phenyl azides have limitations, including the potential for intramolecular rearrangement of the nitrene, which can reduce crosslinking efficiency.[2]

-

The Role of the Bromine Substituent: The incorporation of a bromine atom onto the phenyl ring offers several distinct advantages:

-

Modulation of Photoreactivity: Halogen substitution can influence the photophysical properties of the aryl azide. While detailed quantum yield comparisons are sparse in the literature for this specific combination, the heavy-atom effect of bromine could potentially influence the intersystem crossing rates of the excited state, although the primary advantage appears to be in downstream analysis.

-

"Heavy Atom" Effect: The presence of bromine can be advantageous in certain biophysical studies, though its primary utility in this context is the isotopic signature.

-

Isotopic Signature for Mass Spectrometry: This is arguably the most significant advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[6] This results in a characteristic 1:1 doublet for any bromine-containing fragment in a mass spectrum, separated by 2 Da.[3] This unique isotopic signature serves as an unmistakable flag, greatly simplifying the identification of cross-linked peptides from the complex mixture of un-cross-linked peptides during mass spectrometry data analysis.[3]

-

-

The Versatile Alcohol Functionality: The benzyl alcohol moiety provides a crucial handle for both synthetic elaboration and potential target interaction.

-

Synthetic Handle: The hydroxyl group is a versatile functional group for further chemical modification. It can be used as an attachment point for the parent drug molecule or for a "clickable" handle, such as an alkyne, enabling a two-step target identification workflow.[7]

-

Modulation of Physicochemical Properties: The alcohol group can increase the hydrophilicity of the probe, potentially improving its solubility in aqueous buffers used for biological experiments.

-

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions within the target's binding site, which can be critical for maintaining the probe's affinity and selectivity.

-

The logical relationship between these components is illustrated in the diagram below.

Synthetic Strategies

The synthesis of brominated phenyl azido alcohols is not yet widely documented in a single, streamlined procedure. However, a viable synthetic route can be designed by combining established organic chemistry reactions. A logical approach involves the synthesis of a brominated aminobenzyl alcohol intermediate, followed by conversion of the amino group to an azide.

A plausible multi-step synthesis for a compound like 4-azido-3-bromobenzyl alcohol is outlined below. This pathway leverages the Sandmeyer reaction, a classic method for converting aryl amines to various functional groups via a diazonium salt intermediate.[8][9]

Step 1: Synthesis of a Brominated Aminobenzyl Alcohol Precursor The synthesis would begin with a commercially available starting material, such as 4-amino-3-bromobenzoic acid. The carboxylic acid can be reduced to the corresponding benzyl alcohol.

Step 2: Diazotization of the Aromatic Amine The aromatic amino group of the brominated aminobenzyl alcohol is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).[8][10]

Step 3: Conversion to the Aryl Azide (Sandmeyer-type Reaction) The diazonium salt is then reacted with sodium azide to yield the desired aryl azide. This reaction should be performed with caution as diazonium salts can be unstable, and azides are potentially explosive.[11]

The overall synthetic workflow is depicted below:

Experimental Protocol: Photoaffinity Labeling and Target Identification

The following is a generalized, step-by-step protocol for a photoaffinity labeling experiment using a brominated phenyl azido alcohol-derived probe. This protocol assumes the probe has been synthesized by attaching a drug of interest to the alcohol functionality and incorporating a "clickable" alkyne handle.

Materials and Reagents

-

Photoaffinity Probe: Brominated phenyl azido alcohol derivatized with the pharmacophore and an alkyne handle.

-

Biological Sample: Cell lysate, purified protein, or intact cells.

-

Control Compound: Parent drug molecule without the photoaffinity modifications.

-

Click Chemistry Reagents: Azide-biotin or azide-fluorophore reporter tag, copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator (e.g., THPTA).[7]

-

Buffers: Lysis buffer, reaction buffer (e.g., PBS), and wash buffers.

-

Enrichment Matrix: Streptavidin-coated magnetic beads or agarose resin.

-

Mass Spectrometry Reagents: Protease (e.g., trypsin), buffers for digestion, and solvents for LC-MS/MS.

Experimental Workflow

The overall workflow for target identification using a brominated phenyl azido alcohol probe is illustrated below.

Detailed Step-by-Step Methodology

Step 1: Incubation

-

Prepare the biological sample (e.g., cell lysate) in a suitable reaction buffer.

-

Add the brominated phenyl azido alcohol probe to the sample at a predetermined optimal concentration.

-

As a negative control, prepare a parallel sample incubated with the probe but without UV irradiation.

-

For a competition experiment, prepare a sample pre-incubated with an excess (e.g., 100-fold) of the parent drug molecule before adding the probe. This will help to distinguish specific from non-specific binding.

-

Incubate the samples for a sufficient time to allow the probe to bind to its target(s).

Step 2: UV Irradiation

-

Place the samples on ice to minimize heat-induced damage.

-

Irradiate the samples with a UV lamp at a wavelength appropriate for the aryl azide (typically 300-365 nm).[12][13] The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing protein damage.

Step 3: Click Chemistry

-

To the irradiated samples, add the azide-biotin reporter tag, copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand.

-

Incubate the reaction to allow for the covalent attachment of the biotin tag to the alkyne handle on the probe.

Step 4: Enrichment of Labeled Proteins

-

Add streptavidin-coated beads to the samples and incubate to capture the biotinylated proteins.

-

Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

Step 5: On-Bead Proteolytic Digestion

-

Resuspend the beads in a digestion buffer.

-

Add a protease, such as trypsin, and incubate to digest the captured proteins into peptides.

-

Collect the supernatant containing the peptides. The cross-linked peptides will remain attached to the probe.

Step 6: LC-MS/MS Analysis

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide ions for fragmentation.

Step 7: Data Analysis and Target Identification

-

Search the resulting MS/MS data against a protein database.

-

Crucially, filter the data to identify peptide-probe adducts that exhibit the characteristic 1:1 isotopic doublet of bromine.[3] This will significantly reduce the search space and increase confidence in the identification of cross-linked peptides.

-

The proteins from which these brominated peptides originate are the candidate targets of the initial drug molecule.

-

Compare the results from the UV-irradiated sample with the no-UV control and the competition experiment to validate the specificity of the identified targets.

Data Presentation and Interpretation

A key aspect of this methodology is the clear identification of brominated peptides in the mass spectra. The table below summarizes the expected mass spectrometric signatures.

| Feature | Description | Significance |

| Isotopic Pattern | A pair of peaks of nearly equal intensity, separated by 2 m/z.[6] | Unambiguous indicator of a bromine-containing peptide. |

| Mass Shift | The mass of the identified peptide will be increased by the mass of the photoaffinity probe fragment that remains after crosslinking and fragmentation. | Confirms the covalent modification of the peptide by the probe. |

| MS/MS Fragmentation | Fragmentation of the cross-linked peptide will produce a series of b- and y-ions, some of which will contain the bromine-modified amino acid. | Allows for the precise localization of the crosslinking site on the peptide sequence. |

Conclusion and Future Perspectives

Brominated phenyl azido alcohols represent a sophisticated class of photoaffinity probes with significant potential to accelerate drug discovery. The strategic combination of a photoreactive group, a versatile synthetic handle, and a unique isotopic signature for mass spectrometry provides a powerful toolkit for the confident identification and validation of drug targets. While the synthesis of these specific molecules requires careful planning, the downstream benefits in data analysis and target validation are substantial. Future work in this area may focus on developing more streamlined synthetic routes, exploring the influence of bromine substitution patterns on photoreactivity, and applying these probes to challenging drug targets, such as membrane proteins and transient protein-protein interactions. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the utility of isotopically-labeled probes like brominated phenyl azido alcohols will undoubtedly become even more pronounced, solidifying their role in the modern drug discovery workflow.

References

-

Smith, P. A. S., & Brown, B. B. (1951). The reaction of aryl azides with acidic and basic reagents. Journal of the American Chemical Society, 73(6), 2435-2437. [Link]

-

Lüscher, B., & Vitek, O. (2014). Photo-crosslinking and mass spectrometry for the analysis of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 1188, 13-24. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

-

Kappe, C. O. (2013). Safe generation and use of bromine azide under continuous flow conditions–selective 1, 2-bromoazidation of olefins. Organic & biomolecular chemistry, 11(10), 1579-1582. [Link]

-

Petracca, R., et al. (2021). Cross-Linking Mass Spectrometry on P-Glycoprotein. International Journal of Molecular Sciences, 22(13), 6893. [Link]

-

Nam, J., et al. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. Journal of mass spectrometry : JMS, 50(2), 378-87. [Link]

-

Yang, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC advances, 12(4), 2096-2101. [Link]

-

Petrotchenko, E. V., et al. (2009). Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry: A novel method to determine interresidue distances in protein structures through crosslinking. Molecular & cellular proteomics : MCP, 8(9), 2153-63. [Link]

-

O'Leary, T. K., et al. (2011). Diazotization of 4-amino-3-nitrobenzaldehyde. Journal of Organic Chemistry, 76(21), 9069-9073. [Link]

-

Leitner, A., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e93006. [Link]

-

Hashimoto, M., & Hatanaka, Y. (2008). Recent advances in target characterization and identification by photoaffinity probes. Journal of medicinal chemistry, 51(18), 5487-99. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Parker, C. G., & Pratt, M. R. (2020). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Angewandte Chemie (International ed. in English), 59(4), 1332-1345. [Link]

-

Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in biochemical sciences, 37(8), 331-40. [Link]

-

Organic Syntheses. (n.d.). Diazotization of o-Tolidine. [Link]

-

Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome science, 15, 14. [Link]

-

Nam, J., et al. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. Journal of Mass Spectrometry, 50(2), 378-387. [Link]

-

Teregulova, A., Lobov, A., & Safiullin, R. (2025). Synthesis of 4-(4-Azidobenzyl)phenol and N-[4-(4-Azidobenzyl)phenyl]acetamide. Russian Journal of Organic Chemistry, 61(10), 1-5. [Link]

-

Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome Science, 15(1), 14. [Link]

-

Grote, D., & Kappe, C. O. (2018). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. CHIMIA International Journal for Chemistry, 72(11), 778-784. [Link]

-

Sinz, A. (2007). Chemical cross-linking and mass spectrometry for profiling protein structures and protein-protein interactions. Expert review of proteomics, 4(6), 793-802. [Link]

-

Parker, C. G., et al. (2017). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. [Link]

-

Browne, D. L., Baxendale, I. R., & Ley, S. V. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules (Basel, Switzerland), 21(7), 913. [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

-

Li, Z., & Hao, H. (2011). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Methods in enzymology, 497, 245-60. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Brandl, F., et al. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules (Basel, Switzerland), 31(4), 1345. [Link]

-

Singh, P., & Arun, S. (2022). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry, 15(1), 350-354. [Link]

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

-

Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Heterocycles, 89(12), 2697-2712. [Link]

-

Woo, C. M. (2016). Synthesis of an electronically-tuned minimally interfering alkynyl photo-affinity label to measure small molecule–protein interactions. Harvard DASH. [Link]

-

Yang, J., et al. (2020). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical communications (Cambridge, England), 56(83), 12569-12572. [Link]

Sources

- 1. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ias.ac.in [ias.ac.in]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Strategic Bioisosterism: Optimizing (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Executive Summary

Target Molecule: (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Role: Chiral Pharmacophore / Synthetic Intermediate

Molecular Weight: ~242.07 g/mol

Key Liability: The aliphatic azide (

This technical guide outlines the bioisosteric optimization of (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol. While this molecule often serves as a precursor to

This guide provides a structural activity relationship (SAR) roadmap to replace the Azide (for stability/binding) and the 3-Bromophenyl group (for pharmacokinetic tuning), transforming a reactive probe into a drug-like lead candidate.

Molecular Dissection & Liability Analysis

Before optimization, we must understand the physicochemical "load" of the parent molecule.

| Functional Group | Physicochemical Role | Liability/Limitation | Bioisosteric Strategy |

| (1R)-Hydroxyl | H-bond donor/acceptor; Chiral anchor | Rapid glucuronidation; Metabolic clearance | Fluorine ( |

| 2-Azido ( | Linear dipole; Electrophile; Weak H-bond acceptor | Explosion hazard ; Metabolic reduction to | 1,2,3-Triazole (Topological mimic); Tetrazole (Acidic mimic); Difluoromethyl (Steric mimic). |

| 3-Bromophenyl | Lipophilic anchor; Halogen bond donor ( | High molecular weight (MW); Para-metabolism susceptibility | Trifluoromethyl ( |

Zone 1: The Azide Bioisosteres (The Warhead)

The azide group is linear and possesses a significant dipole moment. To replace it while maintaining binding affinity, we must mimic its electronic profile and steric volume without the associated reactivity.

The 1,2,3-Triazole (The "Click" Isostere)

The 1,4-disubstituted 1,2,3-triazole is the gold-standard bioisostere for the azide (and the amide bond).

-

Causality: The triazole ring mimics the dipole moment (~5 D) and the planar electronic distribution of the azide but is chemically inert to reduction and hydrolysis.

-

Topological Fit: The distance between substituents in a 1,4-triazole closely mimics the trans-amide or the linear span of the azide linker.

-

Synthetic Advantage: Accessible via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Difluoromethyl Group ( )

For scenarios where the nitrogen count must be reduced (to lower Total Polar Surface Area, TPSA):

-

Causality: The

group acts as a lipophilic hydrogen bond donor (weak) and occupies a similar steric volume to the terminal nitrogen of the azide.

Decision Logic for Azide Replacement

Figure 1: Strategic decision tree for replacing the azide moiety based on pharmacological role.

Zone 2: The 3-Bromophenyl Optimization

The bromine atom at the meta position usually serves two roles: filling a hydrophobic pocket and engaging in halogen bonding via its

Trifluoromethyl ( )

-

Bioisosteric Rationale: The

group is a classic pseudo-halogen. It is larger than bromine (Van der Waals volume: -

Effect: Increases metabolic stability by blocking oxidative attack on the ring. It lacks the

-hole, testing whether the bromine's effect was purely hydrophobic or electronic.

The Chlorophenyl Shift

-

Bioisosteric Rationale: Chlorine is smaller than bromine but maintains the halogen bond capability (though weaker).

-

Effect: If steric constraints in the binding pocket are tight, the

group might be too bulky. Chlorine offers a "step-down" in size while retaining lipophilicity (

Comparative Data: Halogen vs. Bioisosteres

| Substituent | Van der Waals Radius ( | Electronegativity (Pauling) | Metabolic Stability | |

| -Br (Parent) | 1.85 | 2.96 | High | Moderate |

| 1.75 | 3.16 | Moderate | Moderate | |

| ~2.20 | ~3.49 (group) | None (Hydrophobic) | High | |

| 2.00 | 2.55 | None | Low (Oxidation risk) |

Experimental Protocols

Synthesis of the 1,2,3-Triazole Bioisostere

Objective: Convert the (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol into a 1,4-disubstituted triazole analog using a terminal alkyne (R-C

Reagents:

-

Substrate: (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol (1.0 equiv)

-

Reagent: Phenylacetylene (or desired alkyne) (1.2 equiv)

-

Catalyst:

(0.1 equiv) -

Reductant: Sodium Ascorbate (0.2 equiv)

-

Solvent:

(1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve the azido alcohol in the

mixture in a round-bottom flask. -

Activation: Add the alkyne and the sodium ascorbate solution.

-

Initiation: Add the copper sulfate solution dropwise. The solution should turn a murky yellow/orange (active Cu(I) species).

-

Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via TLC (Azide spot disappears; new polar spot appears).

-

Workup: Dilute with water and cool in an ice bath to precipitate the triazole product. If no precipitate forms, extract with Ethyl Acetate (

mL). -

Purification: Wash organic layer with 5%

(to remove Copper traces) and brine. Dry over

Synthetic Pathway Diagram

Figure 2: Synthetic route from epoxide precursor to the triazole bioisostere.

Validation & Testing

To ensure the bioisosteric replacement is valid, the following assays are required:

-

Metabolic Stability Assay (Microsomal Stability):

-

Incubate parent vs. triazole analog with human liver microsomes (HLM).

-

Measure intrinsic clearance (

). The triazole should show

-

-

Sigma-Hole Validation (Halogen Bonding):

-

Compare the

of the 3-Br parent against the 3-CF3 analog. -

Result Interpretation: If 3-CF3 loses potency significantly, the specific halogen bond (Br

O/N) is critical. If potency is retained, the interaction is purely hydrophobic/steric.

-

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137.

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centers. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews, 28(2), 278-308.

Application Note: (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol in Modular Drug Discovery

This guide details the high-precision application of (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol , a bifunctional chiral building block that bridges "Click" chemistry (CuAAC) and Palladium-catalyzed cross-coupling (Suzuki/Buchwald) workflows.

Executive Summary & Chemical Profile

This compound is a chiral, heterobifunctional scaffold designed for modular library synthesis. It features three distinct reactive handles:

-

Azide (-N₃): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Aryl Bromide (Ar-Br): An orthogonal handle for Pd-catalyzed cross-coupling (inert under standard CuAAC conditions).

-

Chiral Secondary Alcohol (-OH): A stereodefined center (1R) capable of H-bonding interactions or further esterification/oxidation.

Chemical Specifications

| Property | Detail |

| CAS Number | 1417611-00-7 |

| Formula | C₈H₈BrN₃O |

| MW | 242.07 g/mol |

| Chirality | (1R)-configuration ( >98% ee typical) |

| Safety Profile | Warning: Organic azide. C/N Ratio ≈ 2.[1]6. While generally stable, avoid concentrating to dryness with heat. Use plastic spatulas; avoid metal contact. |

Mechanistic Insight: The "Beta-Hydroxy" Effect

In CuAAC reactions, the presence of a neighboring hydroxyl group (β-hydroxy azide) can influence the reaction rate and coordination environment.

-

Chelation Assistance: The oxygen atom at the C1 position can weakly coordinate with the Cu(I) center during the catalytic cycle. While standard ligands (THPTA, TBTA) usually outcompete this interaction, the proximity ensures high solubility in aqueous/alcoholic media.

-

Stereoretention: The CuAAC reaction mechanism is strictly stereoconservative regarding the azide's carbon backbone. The (1R) configuration is fully retained in the triazole product.

Visualization: Orthogonal Reaction Workflow

This diagram illustrates the logical flow of using this scaffold: first "Clicking" to build the core, then "Coupling" to diversify the periphery.

Figure 1: Orthogonal workflow demonstrating chemoselective sequential derivatization.

Experimental Protocols

Protocol A: Standard CuAAC "Click" Reaction

Objective: Synthesize a 1,2,3-triazole while preserving the aryl bromide and chiral center. Scale: 1.0 mmol (adaptable).

Reagents

-

Azide: (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol (242 mg, 1.0 mmol).

-

Alkyne: Terminal alkyne of choice (1.05 equiv).

-

Catalyst Source: CuSO₄[2]·5H₂O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%).

-

Note: THPTA is preferred over TBTA for its water solubility and ability to prevent Cu(I) oxidation/disproportionation, protecting the biomolecules and the Ar-Br bond from oxidative side reactions.

-

-

Solvent: t-BuOH : Water (1:1 v/v) or DMSO : Water (for hydrophobic alkynes).

Step-by-Step Procedure

-

Dissolution: In a 20 mL scintillation vial, dissolve the Azide and Alkyne in 4 mL of t-BuOH.

-

Ligand Complex: In a separate tube, mix CuSO₄ solution (12.5 mg in 0.5 mL water) with THPTA (21.7 mg in 0.5 mL water). The solution should remain clear blue/teal.

-

Initiation: Add the Cu-Ligand complex to the reaction vial.

-

Reduction: Add Sodium Ascorbate (20 mg in 1 mL water) dropwise. The solution will turn from blue to pale yellow/colorless, indicating the generation of active Cu(I).

-

Incubation: Cap the vial and stir at Room Temperature (20-25°C) for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The azide starting material should disappear.

-

-

Workup (Copper Removal):

-

Add 200 mg of QuadraPure™ TU (or equivalent thiourea scavenger resin) and stir for 30 mins.

-

Filter through a fritted funnel to remove the resin.

-

Concentrate the filtrate under reduced pressure.[3]

-

Purification: Flash chromatography (typically Hexanes/EtOAc) if necessary, though click reactions are often quantitative.

-

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Functionalize the Aryl Bromide post-click.

Reagents

-

Substrate: Triazole product from Protocol A (containing Ar-Br).

-

Partner: Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv).

-

Solvent: 1,4-Dioxane.

Procedure

-

Degassing: Dissolve the Triazole substrate and Boronic Acid in Dioxane. Sparge with Nitrogen/Argon for 10 mins (Oxygen removal is critical for Pd cycle).

-

Catalyst Addition: Add the Pd catalyst and aqueous Base under inert atmosphere.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Note: The triazole ring is stable to these conditions.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and purify via column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Green/Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate (5-10 mol%). Degas solvents if problem persists. |

| Precipitation | Alkyne insolubility. | Switch solvent to DMSO/Water or THF/Water. Maintain at least 10% water for the ascorbate. |

| Low Yield in Suzuki Step | Triazole coordination to Pd. | The triazole nitrogen can poison Pd. Increase catalyst loading to 5-10% or use a stronger ligand system (e.g., XPhos Pd G3). |

| Racemization | Unlikely in CuAAC. | If observed, check the purity of the starting epoxide precursor. CuAAC itself does not racemize the beta-carbon. |

Mechanistic Diagram: CuAAC Catalytic Cycle

This diagram highlights the role of the ligand and the stepwise formation of the metallacycle, emphasizing why the Ar-Br remains untouched.

Figure 2: Catalytic cycle of CuAAC showing the inertness of the Ar-Br bond to Cu(I) species.

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

- Li, H., et al. (2010). "Click Chemistry in the Synthesis of 1,2,3-Triazoles: A Review." Synthesis.

- Kamal, A., et al. (2008). "Enantioselective synthesis of beta-azido alcohols via ring opening of epoxides." Tetrahedron: Asymmetry. (Source for precursor synthesis logic).

-

PubChem Compound Summary. "2-azido-1-(3-bromophenyl)ethan-1-ol." Link

Sources

Application Note: A Researcher's Guide to the Stereoselective Synthesis of Chiral 1,2-Amino Alcohols from Azido Ethanol Precursors

Introduction: The Indispensable Role of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are not merely organic molecules; they are foundational pillars in modern chemistry and medicine. Their unique bifunctional structure, featuring adjacent stereocenters bearing hydroxyl and amino groups, makes them exceptionally valuable. They constitute the core of numerous pharmaceuticals, including antiviral agents, beta-blockers, and anti-cancer drugs like the side-chain of Taxol.[1] Beyond their biological activity, they are workhorses in asymmetric synthesis, serving as highly effective chiral ligands and auxiliaries that guide the stereochemical outcome of critical reactions.[2]

The synthesis of these molecules in an enantiomerically pure form is therefore a paramount objective in both academic research and industrial process development.[1] Among the various synthetic strategies, the route proceeding through a chiral 1,2-azido alcohol intermediate offers a powerful and versatile platform. The azide group serves as a robust and sterically small "masked amine," which is unreactive under many conditions, allowing for extensive molecular elaboration before its final, mild conversion to the primary amine.[3][4] This guide provides an in-depth exploration of this strategy, detailing the causal logic behind key methodologies and providing field-proven protocols for researchers.

The Core Synthetic Blueprint: A Two-Stage Strategy

The synthesis is logically divided into two primary stages: the stereoselective formation of the C-N bond to create the chiral azido alcohol, followed by the chemoselective reduction of the azide to the target amino alcohol. The success of the entire synthesis hinges on controlling the stereochemistry in the first stage.

Figure 1: General workflow for synthesizing chiral 1,2-amino alcohols.

Part I: Forging the Stereocenter — Synthesis of Chiral 1,2-Azido Alcohols

The critical step of the synthesis is the enantioselective or diastereoselective introduction of the azide group. The choice of method is dictated by the nature of the available starting material. The ring-opening of epoxides is the most prevalent and powerful approach.[3][5]

Method A: Asymmetric Ring-Opening (ARO) of meso-Epoxides

This elegant strategy creates two stereocenters from an achiral, symmetrical (meso) substrate, representing a highly atom-economical approach.

Causality and Mechanism: The success of this method relies on a chiral catalyst that can differentiate between the two enantiotopic carbons of the epoxide. The seminal work by Jacobsen and coworkers demonstrated that chiral chromium (III)-salen complexes are exceptionally effective for this transformation, particularly with trimethylsilylazide (TMSN₃) as the nucleophile.[6] Mechanistic studies suggest a cooperative bimetallic pathway where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the azide nucleophile to a specific face of one of the carbons, thereby ensuring high enantioselectivity.[7]

Figure 2: Simplified mechanism for Jacobsen's bimetallic ARO catalysis.

Protocol 1: Asymmetric Azidolysis of Cyclohexene Oxide

This protocol is representative of the Jacobsen-Katsuki ARO methodology.[6]

-

Materials: (R,R)-Jacobsen's catalyst, cyclohexene oxide, trimethylsilylazide (TMSN₃), diethyl ether (anhydrous), silica gel.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R,R)-Jacobsen's catalyst (1-2 mol%).

-

Add anhydrous diethyl ether, followed by freshly distilled cyclohexene oxide (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add TMSN₃ (1.1 eq) dropwise over 10 minutes. The reaction is often exothermic.

-

Stir the reaction at 0 °C to room temperature for 12-24 hours.

-

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of cyclohexene oxide.

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, an azido silyl ether, is typically desilylated by treatment with methanolic HCl or TBAF. The resulting 1,2-azido alcohol is then purified by flash column chromatography on silica gel.

-

Validation: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. Yields are typically high (>90%), with ee often exceeding 95%.[6]

Method B: Regio- and Diastereoselective Ring-Opening of Chiral Epoxides

When starting with an enantiomerically pure epoxide (e.g., derived from a Sharpless epoxidation), the focus shifts from creating stereochemistry to controlling the site of nucleophilic attack (regioselectivity).

Causality and Mechanism: The reaction proceeds via a standard Sₙ2 mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks one of the epoxide carbons, leading to an inversion of configuration at that center.

-

For terminal aliphatic epoxides: The attack occurs almost exclusively at the less sterically hindered terminal carbon.[8]

-

For styrene oxides (benzylic epoxides): The regioselectivity becomes more complex. While sterics favor terminal attack, electronics favor attack at the more substituted benzylic carbon, which can better stabilize the partial positive charge in the transition state. The outcome can be influenced by reaction conditions.[9]

-

Influence of pH: In aqueous media, the pH can dramatically alter regioselectivity. Under basic conditions (pH > 9), the standard attack at the less hindered carbon is observed. Under acidic conditions (pH < 5), the epoxide oxygen is protonated, leading to a more Sₙ1-like transition state, which favors attack at the more substituted carbon that can better stabilize a carbocation.[9][10]

Protocol 2: Azidolysis of (R)-Styrene Oxide with Sodium Azide

This protocol demonstrates the ring-opening of a chiral epoxide using the common and inexpensive reagent sodium azide.

-

Materials: (R)-Styrene oxide, sodium azide (NaN₃), ammonium chloride (NH₄Cl), methanol, water.

-

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.5 eq) and ammonium chloride (1.2 eq) in a 4:1 mixture of methanol and water.

-

Add (R)-styrene oxide (1.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 6-12 hours.

-

-

Monitoring: The reaction is monitored by TLC, staining with permanganate to visualize the epoxide and alcohol.

-

Workup & Purification: After cooling to room temperature, remove most of the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude azido alcohol mixture. Purify by flash column chromatography.

-

Validation: The ratio of the two regioisomers (attack at the benzylic vs. terminal carbon) is determined by ¹H NMR analysis of the crude product.

Part II: The Final Conversion — Reduction of the Azide

The reduction of the 1,2-azido alcohol to the final 1,2-amino alcohol must be performed under conditions that do not affect the existing stereocenters or other functional groups.

Method 1: The Staudinger Reduction

This is one of the mildest methods available for converting an azide to an amine.

Causality and Mechanism: The reaction proceeds in two distinct steps. First, a phosphine (typically triphenylphosphine, PPh₃) acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form a phosphazene or iminophosphorane intermediate. In the second step, this intermediate is hydrolyzed by water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide, TPPO).[11][12] The formation of the very strong P=O bond provides a significant thermodynamic driving force for the reaction.[12]

Figure 3: The two-stage process of the Staudinger Reduction.

Protocol 3: Staudinger Reduction of a 1,2-Azido Alcohol

-

Materials: Chiral 1,2-azido alcohol, triphenylphosphine (PPh₃), tetrahydrofuran (THF), water.

-

Procedure:

-

Dissolve the 1,2-azido alcohol (1.0 eq) in THF in a round-bottom flask.

-

Add triphenylphosphine (1.2 eq) to the solution at room temperature. Effervescence (N₂ evolution) should be observed.

-

Stir for 2-4 hours, or until gas evolution ceases and TLC analysis indicates complete formation of the iminophosphorane.

-

Add water (5-10 eq) to the reaction mixture and heat to reflux (or stir at room temperature for a longer period, 12-24h) to hydrolyze the intermediate.

-

-

Monitoring: Monitor the initial reaction for azide consumption (TLC). The hydrolysis step can be monitored for the disappearance of the iminophosphorane intermediate.

-

Workup & Purification: Remove the THF under reduced pressure. The primary challenge is separating the desired amine from the triphenylphosphine oxide byproduct.[13] This is often achieved by acid-base extraction (the amine is protonated and moves to the aqueous layer, while TPPO remains in the organic layer) or by column chromatography.

-

Validation: The final product is characterized by ¹H and ¹³C NMR and mass spectrometry to confirm the conversion of the azide to the amine.

Method 2: Catalytic Hydrogenation

This method is exceptionally clean, as the only byproduct is nitrogen gas.

Causality and Mechanism: The azido alcohol is exposed to hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). The azide is catalytically reduced on the metal surface directly to the amine.

Protocol 4: Catalytic Hydrogenation of a 1,2-Azido Alcohol

-

Materials: Chiral 1,2-azido alcohol, 10% Palladium on Carbon (Pd/C), methanol or ethanol, hydrogen gas (H₂ balloon or Parr hydrogenator).

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve the 1,2-azido alcohol (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol% by weight) under an inert atmosphere. Caution: Pd/C can be pyrophoric.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 4-12 hours.

-

-

Monitoring: Monitor by TLC until the starting material is completely consumed.

-

Workup & Purification: Carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which is often pure enough for subsequent steps.

-

Validation: Characterize by NMR to confirm complete reduction.

Comparative Analysis of Azide Reduction Methods

The choice of reduction method is critical and depends on the overall molecular structure.

| Feature | Staudinger Reduction | Catalytic Hydrogenation | LiAlH₄ Reduction |

| Conditions | Mild (RT to reflux) | Mild (RT, 1 atm H₂) | Harsh (often requires reflux) |

| Chemoselectivity | Excellent; tolerates alkenes, alkynes, esters, benzyl groups.[13] | Poor; reduces alkenes, alkynes, nitro groups, removes benzyl ethers. | Very Poor; reduces most polar functional groups (esters, amides, ketones).[13] |

| Workup | Can be difficult; requires separation from phosphine oxide.[13] | Simple; filtration to remove catalyst.[13] | Difficult; requires careful quenching of excess hydride. |

| Byproducts | Stoichiometric O=PPh₃ | N₂ (gas) | Metal salts |

| Best For | Complex, multifunctional molecules. | Substrates without other reducible groups. | Simple, robust substrates. |

Critical Safety Considerations for Azide Chemistry

Working with azides demands strict adherence to safety protocols. Failure to do so can have catastrophic consequences.

-

Sodium Azide (NaN₃):

-

High Acute Toxicity: Can be fatal if ingested, inhaled, or absorbed through the skin. It functions as a potent metabolic inhibitor similar to cyanide.[14][15]

-

Acid Sensitivity: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. ALWAYS keep azide solutions basic.[15][16]

-

Explosive Metal Azides: Reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides. NEVER use metal spatulas to handle solid NaN₃ and avoid contact with brass fittings or lead/copper plumbing.[14][16][17]

-

-

Organic Azides:

-

Explosion Hazard: Can be shock-sensitive and decompose violently upon heating, friction, or static discharge. Stability decreases significantly for molecules with a high nitrogen-to-carbon ratio.[17][18]

-

Stability Guideline (Rule of Six): The stability of an organic azide is generally considered acceptable if the ratio of (Number of Carbon atoms) / (Number of Nitrogen atoms) is greater than 2, or if (C+O)/N > 3.[17] Azides that do not meet this criterion should be handled as potentially explosive, in small quantities, and behind a blast shield.[18]

-

-

General Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.[15][17]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double nitrile gloves.[15][17]

-

Always have a plan for quenching and disposal before starting the reaction. Small amounts of residual sodium azide can be quenched with nitrous acid.

-

References

-

Denmark, S. E. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

-

Organic Chemistry Research. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Chemical Science. (n.d.). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Royal Society of Chemistry. [Link]

-

CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Jacobsen, E. N. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

-

ResearchGate. (2025). A Stereoselective Access to Cyclic cis-1,2-Amino Alcohols from trans-1,2-Azido Alcohol Precursors. [Link]

-

CABI Digital Library. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. [Link]

-

ACS Publications. (n.d.). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Staudinger reaction. [Link]

-

University of New Mexico, Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

ACS Publications. (n.d.). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry. [Link]

-

PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Link]

-

Thieme. (n.d.). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

-

University of Pittsburgh, Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone.RTM. in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

-

UC Santa Barbara, Environmental Health & Safety. (n.d.). Sodium Azide and Organic Azides. [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

-

ResearchGate. (n.d.). Reduction of azides to amines by Staudinger reaction. [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. [Link]

-

YouTube. (2019). Staudinger Reduction. [Link]

-

PMC. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

-

PubMed. (2000). Asymmetric catalysis of epoxide ring-opening reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ideals.illinois.edu [ideals.illinois.edu]

- 3. orgchemres.org [orgchemres.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

- 18. safety.pitt.edu [safety.pitt.edu]

Synthesis of Pharmaceutical Intermediates Using 3-Bromophenyl Azide: Application Notes and Protocols

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-bromophenyl azide as a versatile intermediate in pharmaceutical chemistry. The unique combination of the 3-bromophenyl scaffold, a common motif in bioactive molecules, and the highly reactive azide handle allows for the efficient construction of diverse molecular architectures. This document focuses on two cornerstone transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles and the Staudinger Reduction for the generation of 3-bromoaniline derivatives. We provide in-depth application notes explaining the mechanistic underpinnings and field-proven insights for each methodology, accompanied by detailed, step-by-step experimental protocols.

Introduction: The Strategic Value of the 3-Bromophenyl Azide Scaffold

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. 3-Bromophenyl azide has emerged as a particularly valuable intermediate due to the advantageous properties of its constituent parts.

-

The 3-Bromophenyl Moiety: The phenyl ring provides a rigid scaffold for orienting functional groups, while the bromine atom at the meta-position serves multiple roles. It can act as a crucial interaction point within a biological target's active site, enhance metabolic stability, and, most importantly, serve as a synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Several approved drugs and clinical candidates incorporate this structural motif.[1][2]

-

The Azide Functional Group: The azide (–N₃) group is a high-energy, nitrogen-rich functional group that is relatively stable under many synthetic conditions yet can be transformed into a wide array of other nitrogen-containing structures.[3][4] It is considered a "bioorthogonal" handle, meaning it does not readily react with biological molecules, making it ideal for specific chemical ligations.[5] Its primary transformations in pharmaceutical synthesis include cycloadditions to form heterocycles and reductions to form primary amines.[6][7]

This guide will detail the practical application of 3-bromophenyl azide in two of its most powerful and widely used transformations.

Application Note I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is arguably the most robust and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[5][8] This reaction joins an azide and a terminal alkyne with near-perfect efficiency and regioselectivity under mild, often aqueous, conditions.[9][10]

Scientific Principle & Mechanism

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow, requires high temperatures, and produces a mixture of 1,4- and 1,5-regioisomers.[9][11] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and provides exclusive formation of the 1,4-disubstituted triazole isomer.[9]

The catalytic cycle, as supported by experimental and computational studies, proceeds through the following key steps:

-

Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This step lowers the pKa of the alkyne's terminal proton, facilitating the reaction.[11]

-

Coordination and Cyclization: The organic azide coordinates to the copper acetylide complex, bringing the two reactive partners into proximity. This is followed by a cyclization event to form a six-membered copper-containing metallacycle.[8][9]

-

Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[9]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Drug Discovery